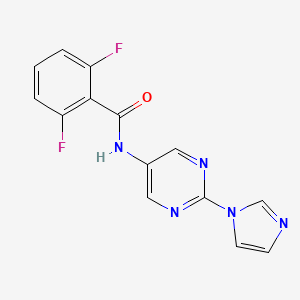

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide

説明

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a benzamide derivative characterized by a pyrimidine core substituted with an imidazole ring at the 2-position and a 2,6-difluorobenzamide group at the 5-position. This structural configuration distinguishes it from other benzamide-based compounds, particularly in agrochemical applications.

特性

IUPAC Name |

2,6-difluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N5O/c15-10-2-1-3-11(16)12(10)13(22)20-9-6-18-14(19-7-9)21-5-4-17-8-21/h1-8H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFRUDKBAAQXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia.

Pyrimidine Ring Formation: The pyrimidine ring is often synthesized through the condensation of appropriate aldehydes with urea or thiourea.

Coupling Reaction: The imidazole and pyrimidine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of Difluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the difluorobenzamide moiety.

科学的研究の応用

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets kinases involved in cell proliferation and survival pathways.

Pathways Involved: The compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of benzamide derivatives with pesticidal properties. Below is a comparative analysis with structurally and functionally related compounds, based on substituent variations, applications, and research findings.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Activity :

- The imidazole-pyrimidine group in the target compound may enhance binding to insect cytochrome P450 enzymes compared to chlorinated or fluorinated aryl groups in teflubenzuron or hexaflumuron .

- Fluorine atoms in 2,6-difluorobenzamide improve metabolic stability across all compounds, reducing degradation in biological systems .

Environmental and Safety Profiles: Diflubenzuron is classified as a marine pollutant (UN3082) due to its persistence, whereas compounds like hexaflumuron exhibit lower aqueous solubility, reducing leaching risks .

Mode of Action :

- While teflubenzuron and diflubenzuron act as chitin synthesis inhibitors, the target compound’s imidazole-pyrimidine core suggests a possible dual mechanism , combining chitin disruption and enzymatic interference .

生物活性

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an imidazole ring, a pyrimidine moiety, and a difluorobenzamide group. Its molecular formula is , and it has a molecular weight of approximately 270.24 g/mol. The presence of fluorine atoms is expected to enhance its lipophilicity and bioavailability.

Inhibition of Enzymatic Activity:

Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, studies have shown that imidazole derivatives can inhibit Phosphoinositide-Dependent Kinase-1 (PDK1), which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced phosphorylation of downstream targets such as AKT, ultimately inducing apoptosis in cancer cells .

Antitumor Activity:

In vitro studies have demonstrated that benzamide derivatives can exhibit antitumor effects by disrupting cellular signaling pathways. For example, compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide have been shown to inhibit cell growth in various cancer cell lines by targeting specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Ring | Enhances binding affinity to target enzymes |

| Pyrimidine Moiety | Contributes to selectivity for specific kinase targets |

| Difluorobenzamide Group | Increases lipophilicity and stability |

The combination of these features allows the compound to effectively interact with biological targets, enhancing its potential as a therapeutic agent.

Case Studies

Study 1: PDK1 Inhibition

A recent study investigated the effects of similar imidazole-containing compounds on PDK1 activity. The results indicated that these compounds could significantly inhibit PDK1 at nanomolar concentrations, leading to decreased phosphorylation of AKT and subsequent apoptosis in cancer cells .

Study 2: Antitumor Efficacy

Another study focused on the antitumor efficacy of benzamide derivatives in vivo. Compounds similar to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide were administered to tumor-bearing mice, resulting in significant tumor size reduction without noticeable toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。